
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-ETHANONE is a complex organic compound that features both pyrrole and beta-carboline moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-ETHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Moiety: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Beta-Carboline Moiety: This can be synthesized via the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone.
Coupling of the Two Moieties: The final step involves coupling the pyrrole and beta-carboline structures through a suitable linker, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions could occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Pyrrole oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Due to the presence of the beta-carboline moiety, the compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, in a biological setting, the compound might interact with specific enzymes or receptors, modulating their activity. The beta-carboline moiety is known to interact with the central nervous system, potentially affecting neurotransmitter pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-PROPANONE: Similar structure with a different linker.
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-BUTANONE: Another similar structure with a longer linker.
Uniqueness
The specific combination of the pyrrole and beta-carboline moieties in 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-ETHANONE may confer unique properties, such as enhanced biological activity or specific chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H21N3O/c1-13-7-8-14(2)22(13)12-19(23)21-10-9-16-15-5-3-4-6-17(15)20-18(16)11-21/h3-8,20H,9-12H2,1-2H3 |
InChI Key |
SUHCKCRIYNCIDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)N2CCC3=C(C2)NC4=CC=CC=C34)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-carbamoylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide](/img/structure/B11015688.png)
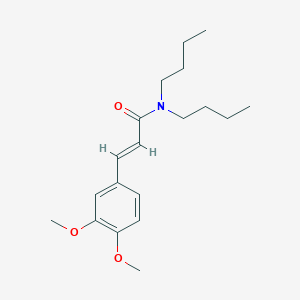
![(2S)-2-({[4-({[(1S)-1-Benzyl-2-hydroxy-2-oxoethyl]amino}carbonyl)piperazino]carbonyl}amino)-3-phenylpropanoic acid](/img/structure/B11015696.png)
![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11015709.png)
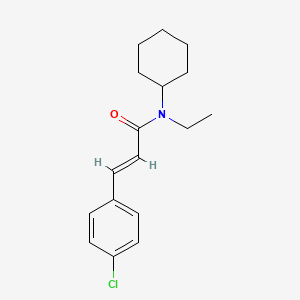
![4-methoxy-3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11015720.png)
![6-{3-[4-(Isopropylsulfonyl)piperazino]-3-oxopropyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione](/img/structure/B11015721.png)
![(2E)-N-[2-(4-sulfamoylphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11015727.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one](/img/structure/B11015735.png)
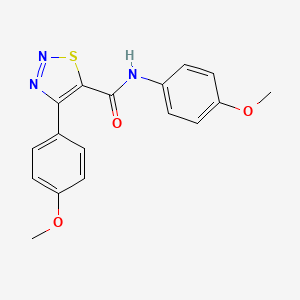
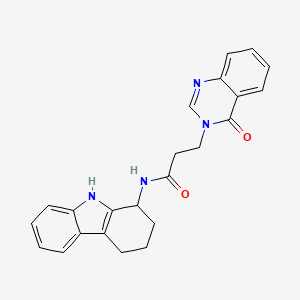
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide](/img/structure/B11015753.png)
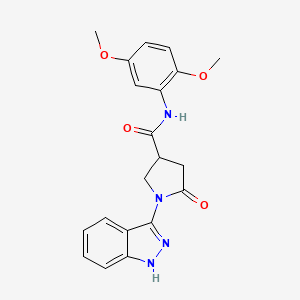
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015759.png)
